3-(2-(Methylsulfonyl)ethoxy)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-(2-methylsulfonylethoxy)azetidine |
InChI |
InChI=1S/C6H13NO3S/c1-11(8,9)3-2-10-6-4-7-5-6/h6-7H,2-5H2,1H3 |
InChI Key |
KQYLQOYURYZICN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCOC1CNC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Methylsulfonyl Ethoxy Azetidine and Analogous Azetidine Derivatives
Strategies for Azetidine (B1206935) Ring Formation
The formation of the azetidine ring is often challenging due to the inherent ring strain of the four-membered system. researchgate.net However, numerous effective strategies have been developed to overcome this hurdle. These are primarily divided into intramolecular cyclizations and intermolecular cycloadditions.
Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a carbon-nitrogen bond within a single molecule to close the ring. This approach encompasses several distinct mechanistic pathways.
One of the most traditional and widely utilized methods for constructing the azetidine ring is through intramolecular nucleophilic substitution (SN2) reactions. nih.gov This strategy involves a γ-amino alkyl precursor containing a suitable leaving group, typically a halide or a sulfonic ester (e.g., mesylate, tosylate, or triflate), at the terminal carbon. nih.govorganic-chemistry.org Upon treatment with a base, the nitrogen atom acts as a nucleophile, displacing the leaving group to form the four-membered ring. nih.govresearchgate.net
The efficiency of this cyclization can be influenced by the nature of the leaving group, the substitution pattern on the carbon backbone, and the reaction conditions. For instance, a one-pot synthesis of 1,3-disubstituted azetidines has been achieved by alkylating primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Similarly, N-aryl-2-cyanoazetidines have been prepared in enantiomerically pure form through a sequence culminating in a base-induced ring closure via mesylate displacement. organic-chemistry.org
| Precursor Type | Leaving Group | Base/Conditions | Product | Yield | Reference |
| γ-Amino Alcohol | Mesylate | Base | N-Aryl-2-cyanoazetidine | High | organic-chemistry.org |
| 2-Substituted-1,3-propanediol | Triflate (in situ) | Primary Amine | 1,3-Disubstituted Azetidine | - | organic-chemistry.org |
| 3-Bromopropylamine | Bromide | Potassium Hydroxide | Azetidine | Low | orgsyn.org |
| N-Trityl-2-amino-4-bromobutanoate | Bromide | - | Azetidine Derivative | - | researchgate.net |
A more modern and powerful approach involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgnih.gov This methodology allows for the direct conversion of a C-H bond at the γ-position relative to a nitrogen atom into a C-N bond, effectively forming the azetidine ring. acs.orgfigshare.com The reaction typically employs a picolinamide (B142947) (PA) protected amine substrate, which acts as a directing group to facilitate the C-H activation step. organic-chemistry.orgnih.gov
This method is distinguished by its use of relatively low catalyst loading, inexpensive reagents, and convenient operating conditions. nih.govacs.orgfigshare.com The transformation is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, yielding azetidines with high efficiency. organic-chemistry.org The strategy has proven versatile, enabling the synthesis of not only simple azetidines but also complex polycyclic and spirocyclic scaffolds, including azabicyclo[3.1.1] and [4.1.1] systems. acs.org The selectivity of the reaction can be influenced by substrate sterics and torsional strain. organic-chemistry.org
| Substrate Type | Catalyst System | Key Reagents | Product Type | Yield | Reference |
| Picolinamide (PA) protected amine | Pd(OAc)₂ | PhI(OAc)₂ | Azetidine | High | organic-chemistry.orgnih.gov |
| Cycloalkylamino acid | Palladium Catalyst | Oxidant, Additive | Azabicyclo[3.1.1] α-amino acid | High | acs.org |
| Aliphatic amine | Palladium Catalyst | - | Azabicyclo[4.2.0] | Good | acs.org |
The ring-opening of epoxides followed by intramolecular cyclization provides another effective route to functionalized azetidines. Specifically, the base-induced cyclization of (2-aminoalkyl)oxiranes can lead to the stereospecific formation of 2-(hydroxymethyl)azetidines. figshare.com This process involves the nucleophilic attack of the amine onto one of the epoxide carbons.
A related strategy utilizes Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction proceeds in high yields and tolerates a wide variety of functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.org The regioselectivity of the epoxide opening is a critical factor in determining the final product structure.
| Substrate | Catalyst/Conditions | Product | Key Feature | Reference |
| Enantiopure (2-aminoalkyl)oxiranes | Base | 2-(Hydroxymethyl)azetidine | Stereospecific formation | figshare.com |
| cis-3,4-Epoxy amine | La(OTf)₃ (catalytic), reflux | Substituted Azetidine | High regioselectivity and yield | frontiersin.org |
Carbene insertion reactions offer a distinct pathway for C-N bond formation in the synthesis of azetidines. One such method involves a two-step protocol starting with the Rhodium-catalyzed N-H insertion of a diazo compound into an amine. rsc.org The resulting intermediate is then subjected to a base-mediated cyclization to furnish the final azetidine ring. This approach provides access to functionalized azetidines and demonstrates the utility of metal-catalyzed carbene chemistry in constructing strained heterocyclic systems. rsc.org
Intermolecular cycloadditions, particularly [2+2] photocycloadditions, represent a highly direct and atom-economical route to the azetidine core. The most prominent example is the aza Paternò–Büchi reaction, which involves the photochemical reaction between an imine and an alkene. researchgate.netrsc.org
Historically, this reaction has been challenging due to competing side reactions like E/Z isomerization of the imine upon photochemical excitation. rsc.org Early successes often relied on cyclic imines to prevent this undesired relaxation pathway. rsc.org However, recent advancements have significantly broadened the scope of this reaction.
A major breakthrough has been the development of visible-light-mediated aza Paternò–Büchi reactions. nih.govspringernature.com These methods utilize a photocatalyst, such as a commercially available iridium complex, to facilitate a triplet energy transfer. researchgate.netnih.gov This strategy allows the reaction to proceed under mild conditions, avoiding the need for high-energy UV light. researchgate.net A notable example employs 2-isoxazoline-3-carboxylates as unique oxime precursors that, upon activation by the photocatalyst, readily undergo [2+2] cycloaddition with a wide range of alkenes. rsc.orgresearchgate.netnih.gov This modern approach allows for the synthesis of highly functionalized azetidines from readily available starting materials. nih.gov
| Reaction Type | Key Reactants | Conditions | Key Features | Reference |
| Aza Paternò–Büchi | Imine, Alkene | UV light | Direct [2+2] cycloaddition | rsc.org |
| Visible-Light-Mediated Aza Paternò–Büchi | 2-Isoxazoline-3-carboxylate, Alkene | Iridium photocatalyst, Blue light | Mild conditions, broad scope | rsc.orgresearchgate.netnih.gov |
| Intramolecular Aza Paternò–Büchi | Tethered Imine-Alkene | Direct or sensitized excitation | Forms fused azetidine scaffolds | rsc.org |
Intermolecular Cycloaddition Reactions
[2+2] Photocycloadditions (e.g., Aza-Paternò-Büchi Reactions with Imines and Alkenes)
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct and atom-economical methods for synthesizing the azetidine ring. acs.orgfrontiersin.orggoogle.com This reaction involves the photochemical excitation of an imine, which then undergoes cycloaddition with an alkene. frontiersin.org However, the application of this method has historically been limited due to challenges such as the rapid E/Z isomerization of the excited imine, which can prevent the cycloaddition from occurring. acs.orgfrontiersin.org
To overcome these limitations, much of the research has focused on intramolecular reactions or the use of cyclic imines, where isomerization is suppressed. acs.orgfrontiersin.orgchem-station.com Significant progress has been made recently through the use of visible-light-mediated triplet energy transfer. nih.govorgsyn.org This approach allows the reaction to proceed under milder conditions and has expanded the scope to include specific acyclic imine precursors like oximes and hydrazones. chem-station.comchemrxiv.orgmasterorganicchemistry.com For instance, a visible-light-mediated intermolecular aza Paternò-Büchi reaction utilizing 2-isoxazoline-3-carboxylates as the imine source has been shown to be effective with a wide range of alkenes, yielding highly functionalized azetidines. nih.govchemrxiv.org Computational and experimental studies have revealed that successful cycloaddition for acyclic imines depends on matching the frontier molecular orbital energies of the imine and the alkene, ensuring the transition state for the desired [2+2] cycloaddition is lower in energy than that of competing side reactions like alkene dimerization. chem-station.comorgsyn.org
Table 1: Examples of Aza-Paternò-Büchi Reactions for Azetidine Synthesis
| Imine Component | Alkene Component | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Cyclic Oximes | Various Alkenes | Visible Light, Iridium Photocatalyst | Functionalized Azetidines | nih.gov, orgsyn.org |
| 2-Isoxazoline-3-carboxylates | Various Alkenes | Visible Light, Iridium Photocatalyst | Functionalized Azetidines | chemrxiv.org |
| Acyclic Oxime Esters | Activated Alkenes | Visible Light, Triplet Energy Transfer | Monocyclic Azetidines | chem-station.com, orgsyn.org |
| N-arylsulfonylimines | Styrenes | UV Light | Functionalized Azetidines | masterorganicchemistry.com |
Copper-Catalyzed [3+1] Radical Cascade Cyclization
A novel approach to azetidine synthesis involves a photo-induced copper-catalyzed [3+1] radical cascade cyclization. wikipedia.orgtcichemicals.com This method facilitates the annulation of aliphatic amines with alkynes to construct the four-membered ring. tcichemicals.com The reaction mechanism is initiated by the generation of an α-aminoalkyl radical via a photoredox process involving the copper catalyst. tcichemicals.comorganic-chemistry.org This radical is then captured by an alkyne to form a vinyl radical. tcichemicals.com The vinyl radical subsequently undergoes a tandem sequence of a 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to yield the azetidine product. tcichemicals.comorganic-chemistry.org Density functional theory (DFT) calculations have supported the crucial role of a tertiary radical intermediate in ensuring the success of the cyclization step. tcichemicals.comorganic-chemistry.org A key advantage of this method is its ability to create sterically congested azetidine scaffolds, including those with vicinal tertiary-quaternary or even quaternary-quaternary centers. tcichemicals.com
Formal [2+2] Cycloaddition Reactions (e.g., with α-Amidomalonates and Enones)
Formal [2+2] cycloadditions, which proceed through a stepwise mechanism rather than a concerted one, are a cornerstone of four-membered ring synthesis. The most classic example is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to produce a β-lactam (azetidin-2-one). orgsyn.orgnih.gov These β-lactams can then be reduced to the corresponding azetidines. Ketenes for this reaction are often generated in situ from acyl chlorides using a tertiary amine base. orgsyn.org
While the prompt's example of α-amidomalonates and enones is less commonly cited for direct azetidine synthesis, analogous Lewis base-catalyzed formal [2+2] cycloadditions are well-established for the synthesis of other four-membered rings like β-lactones. chemicalbook.com In these reactions, an ammonium (B1175870) enolate, generated from an acid derivative and a catalyst, reacts with an electrophile like a trifluoromethylenone. chemicalbook.com The regioselectivity between a [2+2] and a [4+2] cycloaddition pathway can be controlled by the substituents on both the enolate precursor and the enone, with α-silyl groups on the acid component often favoring the [2+2] product. chemicalbook.com This principle could potentially be adapted for azetidine synthesis by using appropriate nitrogen-containing nucleophiles and electrophiles.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocycles. acs.org While not a direct method for forming a four-membered ring, they are synthetically relevant to azetidines. These reactions involve a 1,3-dipole, such as a nitrone or an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne. acs.orgbham.ac.ukgoogle.com Intramolecular versions of this reaction have been used to create complex, fused bicyclic systems containing an azetidine ring. For example, the diastereoselective intramolecular 1,3-dipolar cycloaddition of unsaturated nitrones derived from carbohydrates has been studied for the synthesis of chiral azetidine nucleoside analogues. bham.ac.uknih.gov Furthermore, azetidine-containing spirocycles can be generated through the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles such as methyl 2-(azetidin-3-ylidene)acetate. nih.gov The resulting azetidine nitrones from some rearrangement reactions can also readily participate in [3+2] cycloadditions with alkynoates, demonstrating their utility as building blocks. chiralen.com
Ring Contraction and Expansion Rearrangements
The synthesis of azetidines can be achieved through the rearrangement of larger or smaller heterocyclic precursors.
Ring Contraction: A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov In the presence of a base like potassium carbonate, these five-membered rings contract to yield α-carbonylated N-sulfonylazetidines. This method allows for the incorporation of various nucleophiles, such as alcohols and anilines, into the final product. nih.gov
Ring Expansion: Conversely, three-membered aziridine (B145994) rings can be expanded to form four-membered azetidines. A common method involves reacting 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which inserts a methylene (B1212753) group into the ring to furnish the corresponding 1-arenesulfonylazetidine. nih.gov Azetidinium intermediates can also undergo ring expansion to form larger rings like pyrrolidines and piperidines, a process governed by the relief of ring strain. windows.netnih.gov
Strain-Release Functionalization of Bicyclic Precursors (e.g., 1-Azabicyclo[1.1.0]butanes)
One of the most powerful and modular modern strategies for synthesizing highly functionalized azetidines involves leveraging the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). youtube.com These bicyclic precursors possess significant strain energy, which provides a strong thermodynamic driving force for ring-opening reactions. youtube.com The transformations typically proceed via the cleavage of the central C-N bond, allowing for the introduction of substituents at the 1- and 3-positions of the azetidine ring.
This strain-release strategy is remarkably versatile. ABBs, often generated in situ, can react with a wide array of nucleophiles and electrophiles:
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents and organolithiums, readily add to ABBs to open the ring and form 1,3-disubstituted azetidines. nih.gov
Anion Relay Sequences: A four-component sequence involving a acs.orgnih.gov-Brook rearrangement coupled with strain-release-driven anion relay has been developed for the modular synthesis of acyl azetidines. youtube.com
Cation-Driven Activation: A versatile activation strategy using in situ generated (aza)oxyallyl cations allows for tandem N/C3-functionalization, providing access to diverse 1,3-functionalized azetidines. This approach enables the rapid, stereospecific, and programmable synthesis of complex azetidines that would be difficult to access through other methods.
Table 2: Overview of Azetidine Ring Synthesis Strategies
| Methodology | Key Precursors | Mechanism | Key Features |
|---|---|---|---|
| [2+2] Photocycloaddition | Imines, Alkenes | Pericyclic (photochemical) | Atom-economical; challenges with acyclic imines. |
| [3+1] Radical Cyclization | Aliphatic Amines, Alkynes | Radical cascade | Forms congested quaternary centers. |
| Ring Contraction | α-Halo Pyrrolidinones | Nucleophilic rearrangement | Access to α-carbonyl azetidines. |
| Ring Expansion | Aziridines | Methylene insertion | Builds ring from smaller precursor. |
| Strain-Release | 1-Azabicyclo[1.1.0]butanes | Nucleophilic ring-opening | Highly modular; provides complex 1,3-disubstituted azetidines. |
Introduction of the Ethoxy and Methylsulfonyl Moieties
While the aforementioned methods focus on the construction of the core azetidine ring, the synthesis of the specific target compound, 3-(2-(Methylsulfonyl)ethoxy)azetidine, requires the subsequent attachment of the 2-(methylsulfonyl)ethoxy side chain. A logical and efficient synthetic strategy would involve the formation of an ether linkage at the 3-position of a pre-formed azetidine ring.
A plausible route is the Williamson ether synthesis , a robust and widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate. masterorganicchemistry.comwikipedia.org
The proposed synthesis would proceed in two main stages:
Preparation of the Electrophilic Side Chain: The required electrophile, an activated form of 2-(methylsulfonyl)ethanol (B46698), must first be synthesized. This can be achieved starting from 2-(methylthio)ethanol (B31312). The sulfide (B99878) can be oxidized to the corresponding sulfone using a standard oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.org The resulting alcohol, 2-(methylsulfonyl)ethanol, is then activated by converting its hydroxyl group into a better leaving group. This is typically done by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form 2-(methylsulfonyl)ethyl tosylate, or by using a halogenating agent to create a halide like 1-bromo-2-(methylsulfonyl)ethane.
Coupling with the Azetidine Core: The key coupling step would involve the reaction of an N-protected 3-hydroxyazetidine with the activated side-chain precursor. To facilitate the reaction, the hydroxyl group of the azetidine is deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. masterorganicchemistry.com This alkoxide then displaces the leaving group (e.g., tosylate or bromide) from the side-chain electrophile in a classic SN2 reaction to form the desired ether linkage. A final deprotection step, if necessary, would yield the target compound, this compound.
This proposed pathway combines a standard method for azetidine functionalization with fundamental organic transformations, representing a reliable strategy for the synthesis of this compound and its analogues.
Etherification Reactions
The formation of the ether linkage at the C-3 position of the azetidine ring is a critical step in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions involving a suitably protected 3-hydroxyazetidine precursor.
One of the most common methods is an adaptation of the Williamson ether synthesis . In this approach, an N-protected 3-hydroxyazetidine is deprotonated with a base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This intermediate then reacts with an electrophilic partner containing the desired side chain, for instance, 2-(methylsulfonyl)ethyl tosylate or a similar halide. The choice of the nitrogen protecting group (e.g., Boc, Cbz, or benzyl) is crucial to prevent side reactions and to be easily removable in a later step.
Another strategy involves the Mitsunobu reaction. This reaction allows for the etherification of 3-hydroxyazetidine with an alcohol, such as 2-(methylsulfonyl)ethanol, under mild, neutral conditions. The reaction is mediated by a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is particularly useful for substrates that are sensitive to the basic conditions of the Williamson synthesis.
Modular approaches have also been developed that allow for the direct attachment of azetidine rings to various nucleophiles, including alcohols. chemrxiv.org These methods often rely on activating the azetidine ring, for example, by creating an azetidinyl carbocation intermediate that can then be trapped by an alcohol nucleophile. chemrxiv.org
Table 1: Comparison of Common Etherification Methods for 3-Hydroxyazetidine
| Method | Reagents | Key Features | Potential Challenges |
|---|---|---|---|
| Williamson Ether Synthesis | Base (e.g., NaH), Electrophile (e.g., R-X, R-OTs) | Strong, reliable method; widely applicable. | Requires strong base; may not be suitable for sensitive substrates. |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, R-OH | Mild, neutral conditions; good for sensitive substrates. | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification. |
| Electrophilic Azetidinylation | Activated azetidine (e.g., azetidinyl trichloroacetimidate), Lewis Acid | Modular; allows direct attachment of the azetidine ring. chemrxiv.org | Requires synthesis of specialized activated azetidine reagents. chemrxiv.org |
Sulfonyl Group Attachment Strategies (e.g., Sulfonyl Chloride Reactions)
The introduction of the methylsulfonyl group is integral to the target molecule's structure. This can be accomplished either by incorporating the pre-formed sulfonyl group within the side-chain reagent used for etherification or by attaching a precursor group that is later converted to the sulfone.
In the first approach, 2-(methylsulfonyl)ethanol is the key building block. This alcohol can be prepared by the oxidation of 2-(methylthio)ethanol using an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting 2-(methylsulfonyl)ethanol can then be coupled with N-protected 3-hydroxyazetidine via the etherification methods described previously.
Alternatively, the sulfonyl group can be formed after the ether linkage is established. For example, N-protected 3-hydroxyazetidine can be reacted with 2-(methylthio)ethyl chloride. The resulting thioether, N-protected 3-(2-(methylthio)ethoxy)azetidine, is then oxidized to the desired sulfone. This two-step process offers flexibility and can sometimes be more efficient depending on the availability of starting materials.
While sulfonyl chlorides are traditionally used to form sulfonamides via reaction with amines, the analogous sulfonate esters are formed with alcohols. A more modern and often more stable alternative is the use of sulfonyl fluorides. nih.govacs.org Azetidine sulfonyl fluorides have been developed as reagents that can react with various nucleophiles. nih.govacs.org This reactivity, known as Sulfur-Fluoride Exchange (SuFEx), demonstrates the utility of sulfonyl fluoride (B91410) chemistry in creating diverse sulfur(VI) derivatives. nih.gov
Stereoselective and Enantioselective Synthesis Strategies for Azetidine Derivatives
While this compound itself is achiral, the development of stereoselective and enantioselective methods for synthesizing substituted azetidines is a highly active area of research, driven by the prevalence of chiral azetidines in pharmaceuticals and bioactive molecules. rsc.orgfrontiersin.org These strategies aim to control the three-dimensional arrangement of atoms, leading to specific stereoisomers.
Chiral Catalyst and Ligand Design
The use of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the production of enantioenriched azetidines from prochiral starting materials. birmingham.ac.uk These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
Metal-Based Catalysts: Transition metal complexes featuring chiral ligands are widely employed. For example, copper(I) catalysts paired with chiral bisphosphine or sabox (sparteine-derived box) ligands have been successfully used in the enantioselective [3+1] cycloaddition of ylides with metallo-enolcarbenes to produce chiral azetines, which can be subsequently reduced to azetidines. acs.orgnih.gov Palladium-catalyzed reactions, such as intramolecular C-H amination, also utilize chiral ligands to induce asymmetry. rsc.orgorganic-chemistry.org
Organocatalysis: Small organic molecules can also serve as chiral catalysts. Proline and its derivatives are effective in catalyzing enantioselective α-chlorination of aldehydes, creating key intermediates for the synthesis of C2-functionalized azetidines. nih.gov Chiral squaramide hydrogen-bond donor catalysts have been shown to promote the highly enantioselective ring-opening of azetidines with acyl halides. acs.org
The design of the ligand is critical, as its steric and electronic properties directly influence the stereochemical outcome of the reaction. The "privileged" status of certain ligand backbones, like BINOL or TADDOL, has been extended to azetidine chemistry, often with modifications to fine-tune their reactivity and selectivity.
Table 2: Examples of Chiral Catalysts in Azetidine Synthesis
| Catalyst System | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Copper(I) / Chiral Sabox Ligand | [3+1] Cycloaddition | Highly enantioselective synthesis of 2-azetine-carboxylates. | nih.gov |
| Copper / Bisphosphine | Boryl Allylation of Azetines | Creates two new stereogenic centers with high enantioselectivity. | acs.org |
| Proline-based Organocatalyst | α-Chlorination of Aldehydes | Provides enantioselective access to C2-functionalized azetidines. | nih.gov |
| Chiral Squaramide | Ring-Opening of Azetidines | Achieves high enantioselectivity via hydrogen-bond donor catalysis. | acs.org |
| Palladium(II) / Chiral Ligand | Intramolecular C(sp³)–H Amination | Enables synthesis of functionalized azetidines from amine substrates. | rsc.orgorganic-chemistry.org |
Diastereoselective and Enantioselective Approaches
Various synthetic approaches have been developed to control the relative and absolute stereochemistry of substituents on the azetidine ring.
Cycloaddition Reactions: [2+2] cycloadditions, such as the aza-Paterno-Büchi reaction, can generate azetidine rings with defined stereochemistry. rsc.org Similarly, [3+1] cycloadditions between donor-acceptor aziridines and isocyanides provide a route to enantiomerically enriched azetidines. nih.gov
Intramolecular Cyclizations: The cyclization of acyclic precursors is a powerful method for forming the azetidine ring. For instance, the iodine-mediated 4-exo-trig cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines with high diastereoselectivity. acs.orgnih.gov The stereochemistry of the starting material can effectively be transferred to the cyclic product.
Ring Expansions: The thermal or base-promoted isomerization of kinetically favored aziridines can lead to thermodynamically more stable azetidines, often with good stereocontrol. rsc.org
Asymmetric Reductions: The reduction of unsaturated azetine precursors using metal catalysts and chiral ligands can provide access to enantioenriched saturated azetidines. acs.orgchemrxiv.org For example, palladium or chiral ruthenium complexes can be used for the hydrogenation of 2-azetinylcarboxylic acids. acs.org
These methods provide a toolbox for synthetic chemists to construct complex, stereochemically defined azetidine scaffolds for various applications. researchgate.netacs.orgnih.gov
Green Chemistry and Sustainable Synthesis Methodologies for Azetidine Derivatives
In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign methods for the synthesis of azetidine derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One-Pot Reactions: Combining multiple synthetic steps into a single operation, or "one-pot" reaction, reduces the need for intermediate purification steps, saving solvents and energy. organic-chemistry.org For example, one-pot mesylation followed by base-induced ring closure has been used to prepare N-aryl-2-cyanoazetidines from β-amino alcohols. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. This technique has been applied to the synthesis of 1-arenesulfonylazetidines from aziridines and in cyclocondensation reactions using aqueous media. organic-chemistry.org
Photocatalysis and Electrocatalysis: Harnessing light or electrical energy to drive chemical reactions offers a sustainable alternative to thermal methods. A copper-catalyzed photoinduced radical cyclization of ynamides has been developed as an efficient and general method for producing azetidines. nih.gov Similarly, electrocatalytic intramolecular hydroamination of allylic sulfonamides provides a regioselective route to azetidines. organic-chemistry.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a key goal of green chemistry. The development of reactions that proceed efficiently in aqueous media is particularly desirable. organic-chemistry.org
These sustainable methodologies not only reduce the environmental impact of chemical synthesis but also can lead to more efficient and cost-effective routes for the production of valuable azetidine-containing compounds. researchgate.net
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 3 2 Methylsulfonyl Ethoxy Azetidine
Applications of Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(2-(Methylsulfonyl)ethoxy)azetidine, a combination of one-dimensional and multi-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, offers insight into the molecule's conformation, and confirms its constitution. While ¹⁵N NMR can provide information on the nitrogen environment and ¹⁹F NMR would be used for fluorinated analogs, ¹H and ¹³C NMR are the primary methods for this specific compound.
A summary of the expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. These predictions are based on the analysis of structurally similar azetidine (B1206935), ethoxy, and methylsulfonyl moieties.
Predicted ¹H NMR Data for this compound
| Atom Number | Multiplicity | Chemical Shift (δ, ppm) |
|---|---|---|
| H-2, H-4 | Multiplet | ~3.6 - 4.0 |
| H-3 | Multiplet | ~4.2 - 4.5 |
| -O-CH₂- | Triplet | ~3.7 - 3.9 |
| -CH₂-SO₂- | Triplet | ~3.2 - 3.4 |
| -SO₂-CH₃ | Singlet | ~2.9 - 3.1 |
Predicted ¹³C NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-4 | ~55 - 60 |
| C-3 | ~65 - 70 |
| -O-CH₂- | ~68 - 72 |
| -CH₂-SO₂- | ~52 - 56 |
Multi-dimensional NMR Techniques
To definitively assign the proton and carbon signals and establish connectivity, multi-dimensional NMR techniques are indispensable. iaea.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the protons on the azetidine ring (H-2, H-3, and H-4) and between the two methylene (B1212753) groups of the ethoxy side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s). For instance, the signal for the methyl protons (~3.0 ppm) would correlate with the methyl carbon signal (~42 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different fragments of the molecule. Key correlations would include the one between the azetidine H-3 proton and the ether methylene carbon (-O-CH₂-), and between the ether methylene protons and the azetidine C-3 carbon, confirming the attachment of the side chain to the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for conformational analysis, as discussed below. ipb.pt
Conformational Analysis via NMR Spectroscopic Data
The four-membered azetidine ring is not planar and undergoes a dynamic puckering motion. capes.gov.br The conformation of the ring and the orientation of its substituents can be investigated using NMR data.
Coupling Constants (J-values): The magnitude of the coupling constants between protons on the azetidine ring is dependent on the dihedral angle between them. By analyzing these values, information about the degree of ring puckering and the preferred conformation (e.g., whether the substituent at C-3 is pseudo-axial or pseudo-equatorial) can be inferred. ipb.pt
NOE Data: NOESY experiments can reveal through-space interactions. For example, an NOE between the proton at C-3 and one set of protons at C-2/C-4 would suggest a cis relationship, providing insight into the relative stereochemistry and ring conformation. ipb.ptnih.gov
Variable Temperature NMR: In some azetidine derivatives, the rate of ring inversion or rotation around single bonds can be slowed at low temperatures. researchgate.net Variable temperature NMR studies can be used to determine the energy barriers for these conformational changes. acs.org
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy)
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. researchgate.netsciencescholar.us
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Azetidine) | Stretching | 3300 - 3500 (broad) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| S=O (Sulfone) | Asymmetric Stretching | 1300 - 1350 (strong) |
| S=O (Sulfone) | Symmetric Stretching | 1120 - 1160 (strong) |
| C-O-C (Ether) | Stretching | 1050 - 1150 |
The presence of strong absorption bands in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions would be definitive evidence for the methylsulfonyl group. A broad band above 3300 cm⁻¹ would indicate the N-H stretch of the secondary amine in the azetidine ring, while the C-O ether linkage would be confirmed by a band in the 1050-1150 cm⁻¹ region.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight (179.06 g/mol for the neutral molecule, C₆H₁₃NO₃S).
Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pathways provide valuable structural information. nih.govlew.ro A plausible fragmentation pattern for protonated this compound is outlined below.
Plausible ESI-MS/MS Fragmentation of [C₆H₁₃NO₃S+H]⁺ (m/z 180.07)
| m/z | Loss | Proposed Fragment Structure |
|---|---|---|
| 122.08 | C₂H₆SO₂ (Methyl vinyl sulfone) | Protonated 3-hydroxyazetidine |
| 101.05 | C₃H₇N (Azetidine ring) | [CH₃SO₂CH₂CH₂O]⁺ |
| 82.04 | C₃H₈O₃S (Side chain) | [C₄H₈N]⁺ (Protonated azetine) |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, this technique would unambiguously confirm its atomic connectivity.
Furthermore, X-ray crystallography is the gold standard for determining absolute and relative stereochemistry. Since the C-3 position of the azetidine ring is a stereocenter, the molecule can exist as two enantiomers (R and S). If a chiral synthesis was performed or a racemic mixture was resolved, X-ray analysis of a single crystal would determine the relative arrangement of atoms and, if a chiral reference is present, the absolute configuration. mdpi.com The analysis would also provide precise details on the puckering of the azetidine ring and the preferred conformation of the side chain in the crystal lattice. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₆H₁₃NO₃S). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Theoretical Elemental Composition of C₆H₁₃NO₃S
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 40.20 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 7.31 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82 |
| Oxygen | O | 15.999 | 3 | 47.997 | 26.79 |
| Sulfur | S | 32.06 | 1 | 32.060 | 17.88 |
| Total | | | | 179.234 | 100.00 |
An experimental result showing percentages close to these theoretical values would serve as a final confirmation of the molecular formula of the synthesized this compound.
Theoretical and Computational Chemistry of Azetidine Systems, Including 3 2 Methylsulfonyl Ethoxy Azetidine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have become a cornerstone in the theoretical investigation of molecular systems. researchgate.netekb.eg These methods offer a balance between computational cost and accuracy, making them well-suited for studying the geometry, electronic structure, and spectroscopic properties of azetidine (B1206935) derivatives.
Geometry Optimization and Electronic Structure Analysis
A fundamental step in computational chemistry is geometry optimization, which seeks to find the minimum energy conformation of a molecule. acs.orgarxiv.org For azetidine and its derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. The azetidine ring is known to adopt a puckered conformation to relieve some of its inherent ring strain. psu.edu The degree of puckering can be quantified by the dihedral angle between the C-N-C and C-C-C planes.
The electronic structure of azetidine derivatives, including "3-(2-(Methylsulfonyl)ethoxy)azetidine," can be thoroughly analyzed using DFT. This includes the distribution of electron density, the nature of chemical bonds, and the partial atomic charges. Such analyses help in understanding the molecule's reactivity and intermolecular interactions. For instance, the nitrogen atom in the azetidine ring typically carries a partial negative charge, making it a nucleophilic center.
Table 1: Representative Optimized Geometrical Parameters for an Azetidine Ring System (Calculated using DFT) This table presents illustrative data for a generic azetidine ring, as specific experimental or calculated data for this compound is not publicly available.
| Parameter | Typical Value |
|---|---|
| C-N Bond Length | 1.47 Å |
| C-C Bond Length | 1.55 Å |
| C-N-C Bond Angle | 88° |
| C-C-C Bond Angle | 87° |
| Puckering Angle | 20-30° |
Calculation of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. DFT calculations can provide theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.com
By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts for "this compound." These theoretical values, when compared with experimental data, can help in assigning the signals in the NMR spectrum to specific atoms in the molecule. Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. The predicted frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, N-H bending, and the vibrations of the sulfonyl group.
Analysis of Molecular Frontier Orbitals (HOMO-LUMO Gap)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions.
For an azetidine derivative like "this compound," the HOMO is likely to be localized on the nitrogen atom due to its lone pair of electrons. The LUMO, on the other hand, might be distributed over the carbon atoms of the ring or the sulfonyl group. Understanding the distribution and energies of these frontier orbitals can provide insights into the molecule's potential role in chemical reactions.
Table 2: Illustrative Frontier Orbital Energies for a Substituted Azetidine This table provides example values to demonstrate the concept, as specific data for this compound is not available.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Prediction of Electrostatic Potential Surfaces
The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. The ESP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Red typically indicates regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor).
For "this compound," the ESP surface would likely show a region of negative potential around the nitrogen atom of the azetidine ring and the oxygen atoms of the sulfonyl group, indicating their nucleophilic character. Conversely, the hydrogen atoms attached to the ring and the sulfur atom would likely exhibit a positive potential, highlighting their electrophilic nature.
Ring Strain Energy Calculations and Theoretical Analysis
The azetidine ring possesses significant ring strain, estimated to be around 25-27 kcal/mol. researchgate.net This strain is a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. The high ring strain is a key factor in the reactivity of azetidines, as reactions that lead to the opening of the ring are often thermodynamically favorable. rsc.orgacs.org
Isodesmic Reaction Schemes
A common and reliable method for quantifying the ring strain energy of cyclic compounds is through the use of isodesmic reactions. umsl.edu An isodesmic reaction is a hypothetical reaction in which the number and types of bonds are conserved on both the reactant and product sides. This conservation of bond types helps to cancel out systematic errors in the quantum chemical calculations, leading to more accurate energy predictions.
To calculate the ring strain of an azetidine, one can devise an isodesmic reaction where the azetidine molecule is "broken down" into acyclic molecules containing the same types of bonds. The enthalpy change of this reaction, which can be calculated using DFT, corresponds to the strain energy of the azetidine ring.
Table 3: Example of an Isodesmic Reaction for Calculating Azetidine Ring Strain
| Reactants | Products | Strain Energy (kcal/mol) |
|---|---|---|
| Azetidine + 3 Propane | 2 n-Butane + Trimethylamine | ~26 |
This table illustrates the principle of using an isodesmic reaction to calculate the ring strain of the parent azetidine.
Comparison with Other Heterocyclic Systems
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, possesses a unique combination of stability and reactivity due to its significant ring strain. researchgate.netrsc.orgresearchwithrutgers.com Computational chemistry provides powerful tools to quantify and compare these properties against other common nitrogen heterocycles like the three-membered aziridines, five-membered pyrrolidines, and six-membered piperidines.
The most notable feature of azetidine is its ring-strain energy, calculated to be approximately 25.4 kcal/mol. rsc.org This value is comparable to that of highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and significantly higher than that of the nearly strain-free pyrrolidine (B122466) (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol) rings. researchgate.net This substantial strain energy is a primary driver for the reactivity of azetidines, particularly in ring-opening reactions. acs.orgbeilstein-journals.org However, the azetidine ring is markedly more stable and easier to handle than the aziridine ring, offering a synthetically advantageous balance. rsc.orgresearchwithrutgers.com
| Heterocycle | Ring Size | Calculated Ring Strain (kcal/mol) | Common Conformation |
|---|---|---|---|
| Aziridine | 3 | ~26.7 | Planar |
| Azetidine | 4 | ~25.4 | Puckered |
| Pyrrolidine | 5 | ~5.8 | Envelope/Twist |
| Piperidine | 6 | ~0 | Chair |
Mechanistic Investigations through Computational Modeling
Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms involving azetidine derivatives. uniba.it Methods like DFT are routinely used to map potential energy surfaces, identify intermediates, and characterize transition states for reactions such as cycloadditions, ring-openings, and functionalizations. researchgate.netresearchgate.netresearchgate.net These computational approaches have proven predictive, guiding synthetic efforts by identifying viable reaction pathways and explaining observed selectivities. bioquicknews.commit.edu
A key application of computational chemistry is the characterization of transition states (TS) and the calculation of reaction energy barriers (activation energies). For azetidine systems, this is crucial for understanding reactivity. For example, in Lewis acid-promoted ring-opening reactions, computational models can identify the structure of the activated azetidine-acid complex and the subsequent nucleophilic attack, calculating the energy profile for each step. acs.org
DFT calculations have been successfully employed to rationalize the outcomes of various synthetic methods for azetidines. In visible-light-mediated aza Paternò-Büchi reactions to form azetidines, computations revealed that the success of the reaction depends on the competition between the desired [2+2]-cycloaddition and an unproductive alkene dimerization. researchgate.net Matching the frontier molecular orbital energies of the reactants was shown to lower the transition-state energy, thereby promoting the desired reaction. mit.edu Similarly, in the copper-catalyzed radical cyclization of ynamides, DFT calculations demonstrated that the desired 4-exo-dig cyclization to form the azetidine ring is kinetically favored over the alternative 5-endo-dig pathway that would lead to a pyrrolidine. nih.gov
For a molecule like this compound, computational modeling could predict the energetics of N-alkylation, N-acylation, or ring-opening reactions, identifying the most likely transition state structures and the activation energies required, thus guiding the selection of appropriate reaction conditions.
| Reaction Type (Hypothetical for Azetidine) | Computational Method | Key Finding | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| N-Alkylation | DFT (B3LYP/6-31G*) | SN2 Transition State | 15-25 |
| Acid-Catalyzed Ring Opening | DFT (M06-2X/def2-TZVP) | Protonated Azetidine Intermediate | 10-20 |
| Radical C-H Functionalization | DFT (B3LYP/6-311+G**) | Hydrogen Atom Abstraction TS | 5-15 |
The surrounding solvent can profoundly influence reaction rates and mechanisms. While implicit solvent models (like the Polarizable Continuum Model, PCM) are useful for initial estimations, explicit solvent models via Molecular Dynamics (MD) simulations provide a more detailed, atomistic picture of solvent-solute interactions. researchgate.net MD simulations can reveal how specific solvent molecules arrange around the reactant and transition state, identifying key interactions like hydrogen bonds that can stabilize or destabilize them. nih.govmdpi.com
For reactions involving charged intermediates, such as the ring enlargement of 2-chloromethyl azetidine, computational studies have shown that the mechanism can fundamentally change depending on the solvent. researchgate.net In the gas phase, the reaction is a single-step synchronous process. However, in a polar solvent like DMSO, the energy barrier decreases significantly, and the reaction proceeds through a strained bicyclic intermediate. researchgate.net Similarly, MD simulations could be used to study the conformational dynamics of the ethoxy-methylsulfonyl side chain of this compound in different solvents, determining how solvent interactions affect its orientation relative to the azetidine ring and, consequently, its influence on reactivity.
Natural Bond Orbital (NBO) and Hirshfeld Surface Analysis
To gain deeper insight into the electronic structure and intermolecular interactions of azetidine systems, advanced computational analysis methods like Natural Bond Orbital (NBO) and Hirshfeld surface analysis are employed.
| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | 35 - 50% | General van der Waals contacts, typically the largest contributor. |
| O···H / H···O | 15 - 30% | Represents hydrogen bonding involving the sulfonyl and ether oxygens. |
| N···H / H···N | 5 - 15% | Indicates hydrogen bonding involving the azetidine nitrogen. |
| S···H / H···S | 5 - 10% | Contacts involving the sulfonyl group. |
| C···H / H···C | 5 - 15% | Weak C-H···π or other van der Waals interactions. |
Reaction Chemistry and Functional Group Transformations of 3 2 Methylsulfonyl Ethoxy Azetidine
Reactivity of the Azetidine (B1206935) Ring System
The chemical behavior of the azetidine ring in 3-(2-(Methylsulfonyl)ethoxy)azetidine is primarily governed by its significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain makes the ring susceptible to reactions that lead to its opening, providing a thermodynamic driving force for various transformations. rsc.org
Ring-Opening Reactions and Derivatization
The azetidine ring can undergo nucleophilic ring-opening reactions, particularly after activation of the nitrogen atom. magtech.com.cn When the azetidine nitrogen is protonated or converted into a quaternary azetidinium salt, it becomes an excellent electrophile. magtech.com.cnresearchgate.net Nucleophiles will typically attack one of the ring carbons adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack is influenced by both steric and electronic factors of the substituents on the ring. magtech.com.cnacs.org
For this compound, nucleophilic attack could theoretically occur at either the C-2 or C-4 position. The outcome would depend on the nature of the nucleophile and the reaction conditions. For instance, sterically demanding nucleophiles may favor attack at the less hindered carbon, while other reactions may be controlled by electronic effects. magtech.com.cn Acid-mediated intramolecular ring-opening has also been observed in N-substituted azetidines where a pendant nucleophile, such as an amide, can attack the ring. nih.gov
Derivatization primarily occurs at the secondary amine of the azetidine ring, which can be readily functionalized through reactions like N-alkylation or N-acylation, as detailed in section 5.1.4.
Table 1: Illustrative Examples of Nucleophilic Ring-Opening of Azetidine Derivatives
| Azetidine Precursor | Nucleophile/Reagent | Product Type | Reference |
|---|---|---|---|
| N-Tosyl-2-phenylazetidine | Pyridine-HF (Olah's reagent) | γ-Fluorinated amine | rsc.org |
| 3-Substituted Azetidines | Cyclohexane carbonyl chloride | γ-Chloro amide | acs.org |
Strain-Release Alkylation and Amination
The concept of strain-release functionalization is a powerful strategy in organic synthesis, harnessing the potential energy stored in strained rings to drive bond formation. organic-chemistry.orgacs.org While often applied to highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) to synthesize functionalized azetidines, the principle extends to the reactivity of the azetidine ring itself. organic-chemistry.orgacs.org This approach allows for the introduction of various substituents onto a molecular scaffold through the opening of the strained ring by a nucleophile. acs.orgnih.gov
In the context of this compound, strain-release amination or alkylation would involve the ring being opened by an amine or organometallic nucleophile, respectively. This process forges a new carbon-nucleophile bond and results in a linear γ-amino compound, effectively transferring the azetidine moiety to the nucleophilic substrate. The reaction is driven by the relief of the approximately 25.4 kcal/mol of ring strain. rsc.org This strategy is particularly valuable for the modular synthesis of complex, stereodefined acyclic amines from chiral azetidine precursors. acs.orgacs.org
C-H Functionalization Strategies
Modern synthetic methods have enabled the direct functionalization of C-H bonds, including those on saturated heterocycles like azetidines. These strategies offer a more atom-economical approach to modifying the ring system compared to traditional methods that require pre-functionalized substrates. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines, highlighting the feasibility of activating C-H bonds adjacent to an amine. rsc.org
For this compound, C-H functionalization could potentially be directed to the C-2, C-4, or even the C-3 position of the azetidine ring, depending on the catalyst and directing group strategy employed. Another advanced approach involves photo-induced copper catalysis, which can achieve a [3+1] radical cascade cyclization to form azetidines through double C-H activation of alkyl amines and alkynes. nih.gov Such radical-based methods could conceivably be adapted to functionalize the existing azetidine core of the target molecule.
Nucleophilic and Electrophilic Reactivity of the Azetidine Nitrogen
The nitrogen atom in the this compound ring is a secondary amine, making it inherently nucleophilic and basic. youtube.comwikipedia.org Its lone pair of electrons can readily participate in reactions with a wide range of electrophiles.
Nucleophilic Reactivity:
Alkylation and Arylation: The nitrogen can be alkylated with alkyl halides or undergo more complex coupling reactions, such as N-arylation, to form tertiary amines. nih.gov
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding N-acyl or N-sulfonyl azetidines. These reactions are often used to install protecting groups or to modify the electronic properties of the molecule. For instance, converting the nitrogen to an amide or sulfonamide significantly reduces its nucleophilicity and basicity. nih.gov
Michael Addition: As a nucleophile, the azetidine nitrogen can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.
The basicity of the azetidine nitrogen (pKa of the conjugate acid is ~11.29 for the parent azetidine) allows it to be readily protonated. However, substitution on the ring or on the nitrogen itself can significantly alter this basicity. nih.gov
Electrophilic Reactivity: The nitrogen atom of a simple secondary amine like that in this compound is not electrophilic. It would need to be incorporated into a functional group that can accept electrons, such as an imine or an N-oxide, or be part of an azetidinium ion to react with nucleophiles.
Transformations Involving the Methylsulfonyl Group
The methylsulfonyl (sulfone) group in the side chain is a robust and polar functional group that influences the molecule's physical properties and offers sites for further chemical transformation. nih.govresearchgate.net
Role as a Leaving Group
The methylsulfonyl group (CH₃SO₂⁻) itself is generally considered a poor leaving group in nucleophilic substitution reactions because its conjugate acid, methanesulfinic acid, is not sufficiently acidic. It is significantly less effective than related sulfonate leaving groups like mesylate (methanesulfonate) or tosylate, which are the conjugate bases of strong acids. masterorganicchemistry.comnih.gov
However, under specific conditions, the C-S bond in an alkyl sulfone can be cleaved.
Reductive Desulfonylation: Alkyl sulfones can serve as precursors to alkyl radicals via single-electron transfer under visible-light photoredox catalysis. rsc.org This process involves the reductive cleavage of the carbon-sulfur bond, where the sulfone group effectively departs.
Activation by Adjacent Groups: The methylsulfonyl group can be made into a competent leaving group if it is attached to a sufficiently activating system. For example, it has been demonstrated that a methylsulfonyl group attached to a pyrimidine ring can act as a leaving group in nucleophilic aromatic substitution polymerization. rsc.org
In the specific case of this compound, the sulfone is on an aliphatic chain and is not inherently activated. Therefore, it would not function as a leaving group under standard nucleophilic substitution conditions. Transformations would likely require radical conditions or other specialized methods to achieve C-S bond cleavage. rsc.org
Table 2: Comparison of Sulfonyl-based Leaving Groups in Nucleophilic Substitution
| Leaving Group | Name | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
|---|---|---|---|---|
| CH₃SO₂⁻ | Methylsulfonyl | Methanesulfinic Acid | ~2.6 | Poor |
| CH₃SO₃⁻ | Mesylate | Methanesulfonic Acid | -1.9 | Excellent |
Functional Group Interconversions
The functional groups within this compound can be transformed through various synthetic operations. The secondary amine of the azetidine ring is the most reactive site for interconversion. It can undergo a range of standard amine reactions, allowing for the introduction of diverse substituents. The methylsulfonyl group, being a stable and electron-withdrawing moiety, is generally less reactive but can influence the reactivity of the adjacent ethoxy group.
Key interconversions include:
N-Alkylation and N-Arylation: The nitrogen atom can be functionalized via nucleophilic substitution reactions with alkyl or aryl halides.
N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides, respectively. This is a common strategy to modify the electronic properties and biological activity of the azetidine core.
Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
The methylsulfonyl group is highly stable and generally resistant to common transformations, making it a reliable spectator group in many reactions. Its primary influence is electronic, withdrawing electron density from the ethoxy chain.
Table 1: Potential Functional Group Interconversions of the Azetidine Nitrogen
| Reaction Type | Reagents | Product Class |
| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃) | N-Alkyl azetidine |
| N-Acylation | Acyl chloride (e.g., R-COCl), Base (e.g., Et₃N) | N-Acyl azetidine (Amide) |
| N-Sulfonylation | Sulfonyl chloride (e.g., R-SO₂Cl), Base | N-Sulfonyl azetidine (Sulfonamide) |
| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl azetidine |
Reactivity of the Ethoxy Linkage
The ethoxy linkage in this compound connects the azetidine ring to the methylsulfonyl ethyl side chain. Its reactivity is characteristic of aliphatic ethers, primarily involving cleavage under harsh conditions.
Ethers are generally stable but can be cleaved by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). A nucleophilic substitution reaction (SN1 or SN2) then follows.
For this compound, acidic cleavage would likely occur at one of the two C-O bonds of the ether linkage.
Attack at the Azetidine Side: Cleavage of the bond between the azetidine C3 carbon and the ether oxygen would yield 3-hydroxyazetidine and 2-(methylsulfonyl)ethyl halide. This pathway is facilitated if the reaction proceeds via an SN2 mechanism, as the primary carbon of the ethoxy group is sterically accessible.
Attack at the Ethyl Side: Cleavage of the bond between the ethyl group and the ether oxygen would produce 2-(methylsulfonyl)ethanol (B46698) and a 3-haloazetidine.
The regioselectivity of the cleavage depends on the specific reagents and conditions employed. The presence of the electron-withdrawing methylsulfonyl group may influence the reaction pathway by destabilizing any potential carbocation formation on the adjacent carbon.
The ether linkage is stable under most basic, oxidizing, and reducing conditions, making it a robust linker. The adjacent methylsulfonyl group, due to its strong electron-withdrawing nature, enhances the stability of the C-O bond by reducing its electron density, thereby making it less susceptible to nucleophilic attack unless activated by protonation. The sulfone moiety itself is highly resistant to a wide range of chemical conditions, including strong acids and bases, and common oxidizing or reducing agents. nih.govresearchgate.net This inherent stability allows for selective transformations to be performed on the azetidine ring without affecting the (methylsulfonyl)ethoxy side chain.
Derivatization Strategies and Scaffold Diversification
The this compound scaffold can be diversified by leveraging the reactivity of the azetidine ring. These strategies are crucial for exploring structure-activity relationships in drug discovery. rsc.org
Regioselective functionalization primarily targets the azetidine nitrogen. As a secondary amine, it is the most nucleophilic and accessible site for derivatization. Reactions such as alkylation, acylation, and sulfonylation can be performed with high regioselectivity at the nitrogen atom.
Functionalization of the azetidine ring carbons is more challenging. However, derivatization can be achieved through multi-step sequences. For instance, if the azetidine nitrogen is protected, it may be possible to activate the C-H bonds adjacent to the nitrogen for lithiation and subsequent reaction with electrophiles, although this is less common for simple azetidines. magtech.com.cnresearchgate.net Ring-opening reactions, often catalyzed by Lewis acids, can also occur regioselectively depending on the substituents on the ring. magtech.com.cn
Spirocyclic systems containing an azetidine ring are of significant interest in medicinal chemistry as they introduce three-dimensional complexity. researchgate.net The 3-position of the azetidine ring is a common attachment point for forming spirocycles. While this compound is not directly set up for spirocyclization, it can be envisioned as a precursor.
A hypothetical strategy could involve:
Oxidation: Conversion of the C3-ether linkage to a ketone (azetidin-3-one). This transformation is a key step, creating an electrophilic center at the C3 position.
Cyclization: The resulting azetidin-3-one could then undergo various reactions to form a spirocycle. For example, a Knoevenagel condensation followed by a Michael addition or a multicomponent reaction could be employed to build a new ring fused at the C3 position. nih.gov
Another approach involves intramolecular reactions. If the side chain at the C3 position is modified to contain a nucleophilic or electrophilic group, an intramolecular cyclization could lead to the formation of a spirocyclic system. semanticscholar.org These methods highlight how the 3-substituted azetidine core can be a valuable starting point for creating structurally complex spiro-azetidine scaffolds. researchgate.netnih.gov
Table 2: Summary of Potential Derivatization Strategies
| Strategy | Target Site | Potential Reactions | Resulting Structure |
| Regioselective Functionalization | Azetidine Nitrogen | Alkylation, Acylation, Arylation | N-Substituted azetidines |
| Scaffold Modification | C3-Ethoxy Group | Ether Cleavage -> Hydroxyl -> Oxidation | Azetidin-3-one intermediate |
| Spirocyclization | C3-Position | Condensation/Cycloaddition with Azetidin-3-one | Spiro[azetidine-3,X']-heterocycles |
Coupling Reactions (e.g., Suzuki Cross-Coupling)
The functionalization of the azetidine scaffold through transition-metal-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. While direct cross-coupling of C(sp³)-O bonds, such as the ether linkage in this compound, is challenging and not widely reported, the principles of azetidine reactivity in well-established coupling reactions, such as the Suzuki-Miyaura cross-coupling, provide a framework for understanding its potential transformations.
Typically, for a Suzuki-Miyaura cross-coupling reaction to occur at the C3 position of an azetidine ring, a suitable leaving group is required. Halogens, particularly iodine, are commonly employed for this purpose. For instance, N-protected 3-iodoazetidines are versatile substrates for palladium-catalyzed cross-coupling reactions.
A general scheme for the Suzuki-Miyaura cross-coupling of a 3-iodoazetidine derivative is depicted below:
Figure 1: General reaction scheme for the Suzuki-Miyaura cross-coupling of an N-protected 3-iodoazetidine with an organoboron reagent.In this reaction, the palladium catalyst undergoes oxidative addition to the C-I bond, followed by transmetalation with the organoboron reagent (in the presence of a base) and subsequent reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst.
While no direct examples of Suzuki cross-coupling involving this compound are prominently featured in the literature, its functionalization would likely necessitate the conversion of the ethoxy group into a better leaving group, such as a triflate, or the introduction of a halide at the C3 position.
Research on related 3-substituted azetidines has demonstrated the feasibility of such coupling reactions. For example, studies have shown that 3-iodoazetidines can be coupled with various aryl and vinyl boronic acids to yield 3-aryl and 3-vinyl azetidines, respectively. These reactions often employ palladium catalysts with specialized phosphine (B1218219) ligands to achieve high yields and functional group tolerance.
The following interactive data table summarizes typical conditions and outcomes for Suzuki-Miyaura cross-coupling reactions of 3-iodoazetidine derivatives with various boronic acids, based on published research findings.
Interactive Data Table: Suzuki-Miyaura Cross-Coupling of 3-Iodoazetidine Derivatives
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ | RuPhos | K₂CO₃ | THF/H₂O | 88 |
| 5 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane | 75 |
The data illustrates that a variety of palladium catalysts and ligands can effectively mediate the coupling of 3-iodoazetidines. The choice of base and solvent system is also critical for optimizing the reaction conditions.
In the context of this compound, the presence of the methylsulfonyl group introduces a polar and potentially coordinating functionality. While this group is generally stable under many reaction conditions, its electronic and steric influence on the reactivity of the azetidine ring in potential coupling reactions would need to be considered. Future research could explore the activation of the C3 position of this compound to enable its participation in Suzuki-Miyaura and other cross-coupling reactions, thereby expanding the synthetic utility of this compound.
Applications of Azetidine Scaffolds in Advanced Chemical Disciplines
Role as Building Blocks in Complex Organic Synthesis
The inherent ring strain of azetidines makes them versatile intermediates in organic synthesis. This strain can be strategically harnessed for ring-opening reactions, allowing for the introduction of functionality and the construction of more complex molecular architectures.
Construction of Polycyclic Frameworks
The azetidine (B1206935) ring serves as a valuable synthon for the creation of intricate polycyclic and bicyclic frameworks. nih.gov The introduction of an azetidine structure into a molecule is an effective strategy for designing polycyclic energetic compounds, as it can increase the density of the resulting system. nih.gov For instance, a method for designing polycyclic energetic materials has been proposed by combining the azetidine structure with azobis-1,2,4-triazole or bi-1,2,4-triazole. nih.gov This strategy has been shown to improve the density and decomposition temperature of the resulting materials. nih.gov
Synthesis of Chiral Intermediates
Chiral azetidines are significant intermediates in the synthesis of enantiomerically pure compounds, particularly in medicinal chemistry. Various synthetic methods have been developed to produce chiral azetidines, which can then be incorporated into larger, biologically active molecules. These methods often involve asymmetric synthesis or the use of chiral auxiliaries to control the stereochemistry of the final product.
Applications in Materials Science
The unique structural and electronic properties of the azetidine scaffold have led to its exploration in the development of advanced materials with novel functionalities.
Polymeric Materials and Ring-Opening Polymerization
Azetidine derivatives, particularly N-sulfonylazetidines, are notable for their ability to undergo anionic ring-opening polymerization (AROP). nsf.gov This process leads to the formation of poly(N-sulfonylazetidine)s, which are precursors to valuable polyimines. nsf.govfigshare.com The polymerization of N-(methanesulfonyl)azetidine, for example, results in a branched polymer. rsc.org
The kinetics and outcome of the polymerization can be influenced by the substituents on the sulfonyl group. Studies comparing the AROP of N-(ethanesulfonyl)azetidine, N-(2-propanesulfonyl)azetidine, and N-(tert-butylsulfonyl)azetidine have shown that the polymerization rates and the structure of the resulting polymers (linear vs. branched) are dependent on these substitutions. nsf.govfigshare.com Furthermore, the anionic ring-opening copolymerization of N-(p-tolylsulfonyl)azetidine and N-(o-tolylsulfonyl)azetidine produces a statistical copolymer and allows for the synthesis of polysulfonylazetidines with controlled molecular weights and narrow dispersities. nih.gov
Precursors for Dyes and Optical Materials
The incorporation of azetidine moieties has been shown to be a viable strategy for developing high-performance fluorescent dyes. Introducing azetidine-containing heterospirocycles into common fluorophore scaffolds can enhance their brightness, photostability, and water solubility. This approach has been demonstrated to be a general method for creating high-quality fluorophores.
Energetic Materials Design and Synthesis
Azetidine scaffolds are promising for the development of energetic materials due to their inherent ring strain. researchgate.net The introduction of azetidine structures into molecules is a recognized strategy for designing polycyclic energetic compounds. nih.gov Research in this area has led to the synthesis and characterization of various azetidine-based energetic materials with differing regio- and stereochemistry. chemrxiv.org These novel compounds have shown potential as melt-castable explosive materials and liquid propellant plasticizers, exhibiting higher densities, better oxygen balances, and increased detonation pressures and velocities compared to some state-of-the-art materials. chemrxiv.orgresearchgate.net
Interactive Data Table: Properties of Azetidine Derivatives in Ring-Opening Polymerization
| Monomer | Polymerization Type | Resulting Polymer Structure | Key Findings |
| N-(methanesulfonyl)azetidine | Anionic Ring-Opening Polymerization (AROP) | Branched | Polymerization is first order with respect to the monomer. rsc.org |
| N-(ethanesulfonyl)azetidine | Anionic Ring-Opening Polymerization (AROP) | Branched | Produces a polymer soluble in DMF and DMSO. nsf.govfigshare.com |
| N-(2-propanesulfonyl)azetidine | Anionic Ring-Opening Polymerization (AROP) | Branched | Polymerizes with the fastest rate at lower temperatures (120 °C). nsf.govfigshare.com |
| N-(tert-butylsulfonyl)azetidine | Anionic Ring-Opening Polymerization (AROP) | Linear | Polymerization proceeds only to low conversion due to precipitation. nsf.govfigshare.com |
| N-(p-tolylsulfonyl)azetidine & N-(o-tolylsulfonyl)azetidine | Anionic Ring-Opening Copolymerization | Statistical Copolymer | Allows for synthesis of polymers with target molecular weights and narrow dispersities. nih.gov |
Role in Catalysis
Azetidine-containing molecules have emerged as effective ligands and organocatalysts in a variety of chemical transformations. birmingham.ac.ukresearchgate.net
Chiral azetidine derivatives have been successfully employed as ligands in asymmetric catalysis to control the stereochemical outcome of reactions. birmingham.ac.ukresearchgate.net The rigid four-membered ring can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity. These ligands have been utilized in a range of reactions, including asymmetric hydrogenation, aldol (B89426) reactions, and Michael additions. birmingham.ac.ukacs.org
In the realm of organocatalysis, chiral azetidines and their derivatives have been used as catalysts for various asymmetric transformations. rsc.org For instance, azetidine-based secondary amines can activate substrates through the formation of enamine or iminium ion intermediates, mimicking the reactivity of proline and its derivatives. These organocatalysts have proven effective in reactions such as asymmetric aldol and Mannich reactions.
Table 2: Examples of Asymmetric Reactions Catalyzed by Azetidine-Based Chiral Ligands and Organocatalysts
| Reaction Type | Catalyst Type | Achieved Enantioselectivity (ee) |
| Asymmetric Hydrogenation | Chiral Azetidine-phosphine ligand with Ru | up to 95:5 er |
| Asymmetric Aldol Reaction | Chiral Azetidine-based secondary amine | High diastereoselectivity and enantioselectivity |
| Asymmetric Michael Addition | Chiral Azetidine-based secondary amine | Good to excellent enantioselectivity |
| Asymmetric Friedel-Crafts Alkylation | Chiral Azetidine-derived ligand with a metal | High enantioselectivity |
Azetidine derivatives have also been utilized as ligands in transition metal-catalyzed cross-coupling reactions. frontiersin.orgmdpi.com The nitrogen atom of the azetidine ring can coordinate to a metal center, such as palladium or copper, and modulate its catalytic activity. Azetidine-based ligands have been employed in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, demonstrating their utility in the formation of carbon-carbon bonds. rsc.org The steric and electronic properties of the azetidine ligand can be fine-tuned by introducing substituents on the ring, allowing for the optimization of catalyst performance for specific applications. frontiersin.org
Emerging Research Directions and Future Prospects for 3 2 Methylsulfonyl Ethoxy Azetidine Research
Development of Novel and Efficient Synthetic Routes
The synthesis of functionalized azetidines can be challenging due to their inherent ring strain. medwinpublishers.com Traditional methods often involve multi-step sequences, but modern organic synthesis is paving the way for more efficient and modular approaches that could be applied to the synthesis of 3-(2-(Methylsulfonyl)ethoxy)azetidine.
Future synthetic research could focus on the following areas:
Visible-Light-Mediated Photocycloadditions: A promising strategy is the use of visible-light-enabled aza Paternò-Büchi reactions. chemrxiv.orgspringernature.comnih.gov This intermolecular [2+2] cycloaddition between an imine and an alkene, facilitated by a photocatalyst, offers a direct route to highly functionalized azetidines under mild conditions. nih.gov Adapting this methodology could allow for a more streamlined synthesis of the core azetidine (B1206935) ring with the desired substitution pattern.
Strain-Release Functionalization: Another innovative approach involves the strain-release functionalization of highly strained precursors like 1-azabicyclobutanes. acs.org This method provides a modular and stereocontrolled pathway to complex azetidines, which would be valuable for creating enantiomerically pure samples of this compound and its analogues.
Electrophilic Azetidinylation: The development of novel electrophilic azetidinylating reagents allows for the direct, "any-stage" installation of the azetidine ring onto a variety of nucleophiles. rsc.orgchemrxiv.org This modular strategy could simplify the synthesis of derivatives by attaching the pre-formed azetidine moiety to a fragment containing the methylsulfonyl ethoxy side chain.
Anti-Baldwin Radical Cyclization: Copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides presents a modern and regioselective method for constructing the azetidine ring, offering an alternative pathway to these valuable building blocks. nih.gov
These advanced synthetic methods represent a significant step forward from classical cyclization and cycloaddition strategies, offering greater efficiency, modularity, and control. medwinpublishers.com
| Synthetic Strategy | Key Features | Potential Advantage for this compound |
| Visible-Light Photocycloaddition | Uses light energy, mild conditions, direct [2+2] cycloaddition. chemrxiv.orgnih.gov | High functional group tolerance, potentially fewer steps. |
| Strain-Release Functionalization | Modular, stereocontrolled, uses highly strained precursors. acs.org | Access to stereochemically defined analogues. |
| Electrophilic Azetidinylation | "Any-stage" installation of the azetidine ring onto nucleophiles. rsc.orgchemrxiv.org | Flexible and modular approach for creating derivatives. |
| Anti-Baldwin Radical Cyclization | Regioselective 4-exo-dig cyclization of ynamides. nih.gov | Novel route with high control over ring formation. |
Exploration of Unconventional Reactivity Patterns
The reactivity of azetidines is largely governed by their significant ring strain, which can be harnessed to drive unique chemical transformations not readily observed in other saturated heterocycles. rsc.orgrsc.org For this compound, future research could delve into its unconventional reactivity to generate novel molecular architectures.
Key areas for exploration include:
Strain-Driven Ring-Opening Reactions: The release of ring strain can be a powerful thermodynamic driving force. Investigating controlled ring-opening reactions of the azetidine core could lead to the synthesis of valuable acyclic amine derivatives that are otherwise difficult to access.
C-H Functionalization: Direct and stereoselective C(sp³)–H functionalization of the azetidine ring is a cutting-edge area of research. rsc.org Applying such methods to the C-H bonds of the this compound ring would enable the late-stage introduction of various functional groups, rapidly diversifying the core structure.
Deconstructive Functionalization: Inspired by recent advances, deconstructive approaches, such as the defluorosulfonylation of azetidine sulfonyl fluorides, showcase how the strained ring can act as a precursor to carbocation intermediates for coupling with a wide range of nucleophiles. acs.org Exploring analogous transformations could unlock novel reaction pathways.
Understanding and exploiting these unconventional reactivity patterns will be crucial for expanding the synthetic utility of this compound as a versatile chemical building block.
Advanced Characterization Techniques for Dynamic Processes
The precise structural elucidation of complex molecules like this compound is fundamental. While standard techniques like 1D NMR and mass spectrometry are routine, advanced methods are necessary to understand dynamic processes and subtle stereochemical features.
Future characterization efforts should employ:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for determining the relative stereochemistry of substituents on the azetidine ring. ipb.pt Furthermore, advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can help establish connectivity in complex derivatives. ipb.pt Studying the molecule at variable temperatures can also provide insight into conformational dynamics. unimelb.edu.au
High-Resolution Mass Spectrometry (HRMS): Tandem Mass Spectrometry (MS/MS) is invaluable for confirming the molecular structure and can be used to study fragmentation patterns, providing deeper structural insights. nih.gov HRMS ensures the accurate determination of the elemental composition.
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including absolute stereochemistry, bond lengths, and bond angles. This data is the gold standard for structural characterization.
The application of these sophisticated analytical tools is essential for unequivocally confirming the structure and stereochemistry of this compound and its reaction products, providing a solid foundation for structure-activity relationship studies.
| Technique | Information Provided | Relevance to this compound |
| 2D NMR (e.g., NOESY, HMBC) | Through-space correlations, long-range couplings, connectivity. ipb.pt | Determination of stereochemistry and complex structures. |
| High-Resolution Mass Spectrometry | Accurate mass, elemental composition, fragmentation patterns. nih.gov | Unambiguous formula confirmation and structural verification. |
| X-ray Crystallography | Precise 3D atomic coordinates, absolute stereochemistry. | Definitive structural proof and conformational analysis. |
Integration into Supramolecular Assemblies
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to novel materials and functional systems. The structural features of this compound, namely the basic nitrogen atom of the azetidine ring and the oxygen and sulfonyl groups in the side chain, make it a candidate for integration into supramolecular assemblies.
Future research could investigate:
Hydrogen-Bonded Networks: The secondary amine of the azetidine ring can act as both a hydrogen bond donor and acceptor. This could be exploited to form predictable, ordered solid-state structures or to interact with biological macromolecules.
Coordination Chemistry: The nitrogen atom can coordinate to metal centers, allowing for the construction of metal-organic frameworks (MOFs) or discrete coordination complexes. The resulting assemblies could have interesting catalytic or material properties.
Host-Guest Chemistry: The molecule could be designed to fit within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or calixarene. Such host-guest complexes could modify the solubility, stability, or reactivity of the compound.
Exploring the supramolecular chemistry of this compound opens a new dimension of research beyond its covalent chemistry, with potential applications in materials science and crystal engineering.
Synergistic Approaches Combining Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work has become a powerful paradigm in modern chemical research. researchgate.net For a molecule like this compound, this combination can accelerate discovery and deepen understanding.
Future prospects for integrated approaches include:
Reaction Mechanism and Reactivity Prediction: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and rationalize observed reactivity and stereoselectivity. researchgate.net This can guide the design of more efficient synthetic routes and predict unconventional reactivity.
Conformational Analysis: Computational modeling can predict the preferred conformations of the azetidine ring and its side chain, which is crucial for understanding its interactions with other molecules, such as biological targets.
Molecular Docking and Dynamics: In the context of drug discovery, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives to protein targets. researchgate.net Molecular dynamics simulations can then be used to study the stability of these interactions over time. researchgate.net
By combining theoretical predictions with empirical results, researchers can adopt a more rational and efficient approach to exploring the chemistry and potential applications of this compound, from designing new reactions to identifying potential biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-(Methylsulfonyl)ethoxy)azetidine, and what critical parameters influence reaction efficiency?
- Methodological Answer : A common approach involves functionalizing azetidine derivatives via nucleophilic substitution or coupling reactions. For example, sulfonyl group introduction can be achieved by reacting azetidine precursors with methylsulfonyl ethylating agents under reflux conditions. Evidence from analogous syntheses (e.g., reductive amination in ethanol under reflux for 4 hours) suggests optimizing solvent polarity (e.g., absolute alcohol) and stoichiometric ratios (e.g., 1.2 eq of reagents) to improve yields . Temperature control (e.g., ice-water quenching post-reaction) is critical to isolate intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Thin-layer chromatography (TLC) in a 7:3 chloroform:methanol ratio is a preliminary method to monitor reaction progress . For advanced characterization, combine high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve the ethoxy-sulfonyl linkage. Purity can be quantified via HPLC using a C18 column with UV detection at 254 nm, referencing standards like omeprazole for calibration .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Azetidine derivatives are sensitive to light and moisture. Store at 2–8°C in amber vials under inert gas (e.g., argon) to prevent degradation . Pre-experiment stability assays (e.g., accelerated degradation studies under acidic/alkaline conditions) can identify decomposition pathways.
Advanced Research Questions
Q. How does the methylsulfonyl-ethoxy moiety influence the compound's reactivity in medicinal chemistry applications?
- Methodological Answer : The methylsulfonyl group enhances electrophilicity, making the compound a candidate for covalent protein binding (e.g., kinase inhibitors). Computational modeling (density functional theory, DFT) can predict charge distribution and nucleophilic attack sites. Compare with analogs like 3-(difluoromethoxy)azetidine to evaluate electronic effects on bioactivity .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonyl-containing azetidines?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using reference compounds (e.g., tesaglitazar, a methylsulfonyl-bearing antidiabetic agent) as positive controls . Meta-analyses of IC₅₀ values across studies can identify outliers linked to experimental variables.
Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., 3-(difluoromethyl)azetidine or tert-butyl-protected analogs) . Test pharmacokinetic properties (e.g., logP, metabolic stability) using in vitro hepatocyte models. Pair with X-ray crystallography of target protein complexes to map binding interactions.
Q. What mechanistic insights explain the compound's potential as a protein crosslinker?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
